Cas no 2229240-79-1 (4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol)
4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol
- 2229240-79-1
- 4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol
- EN300-1766184
-
- Inchi: 1S/C12H16N2O3/c1-11(2,12(13)5-6-12)8-3-4-10(15)9(7-8)14(16)17/h3-4,7,15H,5-6,13H2,1-2H3
- InChI Key: FEWIMPDIHLEAJC-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1[N+](=O)[O-])C(C)(C)C1(CC1)N
Computed Properties
- Exact Mass: 236.11609238g/mol
- Monoisotopic Mass: 236.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 92.1Ų
4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766184-0.05g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1766184-0.1g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1766184-0.25g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1766184-0.5g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1766184-1.0g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1766184-2.5g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1766184-5.0g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1766184-10.0g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1766184-1g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1766184-5g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-2-nitrophenol |
2229240-79-1 | 5g |
$3728.0 | 2023-09-20 |
4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol
4-2-(1-Aminocyclopropyl)Propan-2-Yl-2-Nitrophenol: A Comprehensive Overview
The compound with CAS No. 2229240-79-1, commonly referred to as 4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropyl group with a nitrophenol moiety, making it a versatile building block for various applications.
Recent studies have highlighted the potential of 4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol in the development of novel antibacterial agents and biomedical materials. Researchers have demonstrated that the molecule's cyclopropyl ring contributes to its exceptional stability and reactivity, enabling it to interact effectively with biological systems. Furthermore, the presence of the nitro group enhances its ability to participate in redox reactions, making it a valuable component in the synthesis of advanced materials.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the cyclopropylamine intermediate, followed by its coupling with the nitrophenol derivative through a series of nucleophilic substitutions and reductions. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, paving the way for large-scale production.
In terms of applications, 4-2-(1-aminocyclopropyl)propan-2-yl-2-nitrophenol has shown promise in the development of drug delivery systems and biosensors. Its ability to form stable complexes with metal ions has led to its use in creating highly sensitive detection platforms for environmental monitoring and medical diagnostics. Additionally, its role as an intermediate in the synthesis of complex organic molecules has been extensively explored, particularly in the context of developing new classes of antibiotics.
From an environmental perspective, studies have examined the biodegradation pathways of this compound, revealing that it undergoes rapid transformation under aerobic conditions. This finding is crucial for assessing its potential impact on ecosystems and ensuring its safe handling during industrial processes.
In conclusion, 4-2-(1-amino cyclopropyl)propan - 2 - yl - 2 - nitro phenol (CAS No: 2298791) stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in both academic and industrial settings.
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